molecular formula C11H14O6 B10829237 (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate

(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate

Cat. No.: B10829237
M. Wt: 242.22 g/mol
InChI Key: PSJQCAMBOYBQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexenone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate typically involves the esterification of (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methanol with but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the but-2-enoate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The compound may also interact with cellular signaling pathways, modulating the activity of enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl acetate
  • (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl propanoate
  • (3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl hexanoate

Uniqueness

(3,4,5-Trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate is unique due to the presence of the but-2-enoate moiety, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

(3,4,5-trihydroxy-6-oxocyclohexen-1-yl)methyl but-2-enoate

InChI

InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3

InChI Key

PSJQCAMBOYBQEU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.